![molecular formula C14H6N6O8S3 B14430918 2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole CAS No. 79236-82-1](/img/structure/B14430918.png)
2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazole ring substituted with two 2,4-dinitrophenylsulfanyl groups, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with 2,5-diamino-1,3,4-thiadiazole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dinitrophenyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its reactive dinitrophenyl groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole exerts its effects involves interactions with various molecular targets. The dinitrophenyl groups can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazole: A core structure in many bioactive molecules with antimicrobial and anticancer properties.
2,4-Dinitrophenylsulfanyl Derivatives: Compounds with similar reactivity and applications in biochemical research.
Uniqueness: 2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole stands out due to the combination of the thiadiazole ring and dinitrophenylsulfanyl groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
79236-82-1 |
|---|---|
Molekularformel |
C14H6N6O8S3 |
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
2,5-bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C14H6N6O8S3/c21-17(22)7-1-3-11(9(5-7)19(25)26)29-13-15-16-14(31-13)30-12-4-2-8(18(23)24)6-10(12)20(27)28/h1-6H |
InChI-Schlüssel |
FZLUPDWJGIASMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NN=C(S2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)
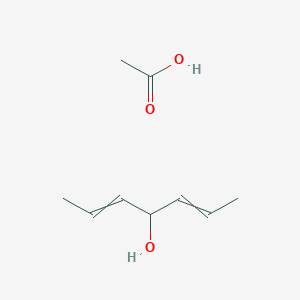
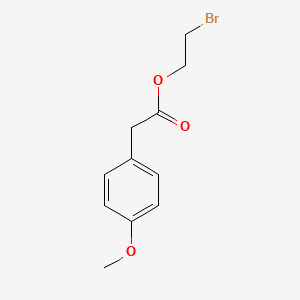

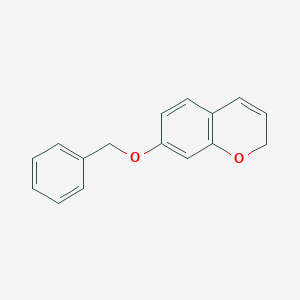
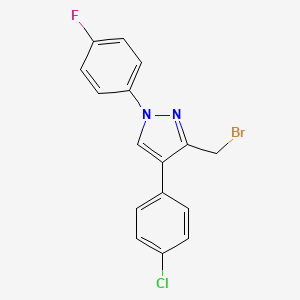

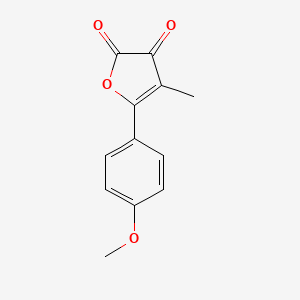
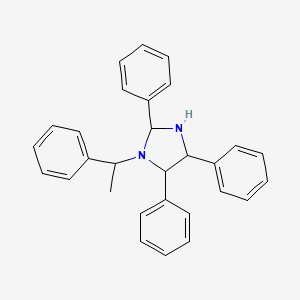
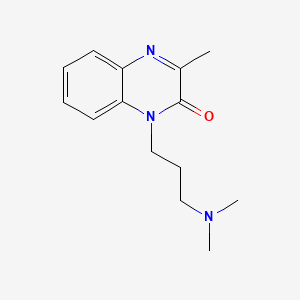
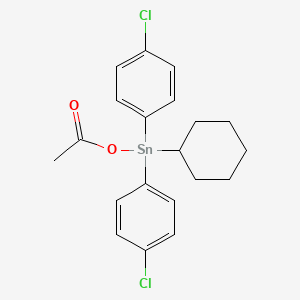

![1-[(Trifluoromethyl)sulfanyl]decane](/img/structure/B14430900.png)

